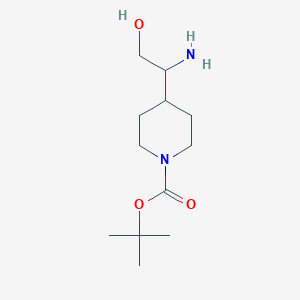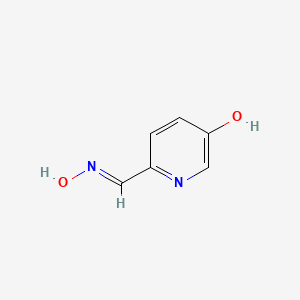
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride typically involves several steps, starting from readily available precursors. The synthetic route may include the introduction of the amino group, fluorination, and the formation of the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-throughput screening and metabolic engineering may also be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact mechanism may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride include other amino alcohols and fluorinated compounds. Examples are (2S)-2-amino-4-fluorobutan-1-ol and (2S)-2-amino-4-methylpentan-1-ol.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both amino and fluorine groups.
特性
分子式 |
C6H15ClFNO |
|---|---|
分子量 |
171.64 g/mol |
IUPAC名 |
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 |
InChIキー |
SLNXPYWUDZAXSP-JEDNCBNOSA-N |
異性体SMILES |
CC(C)(C[C@@H](CO)N)F.Cl |
正規SMILES |
CC(C)(CC(CO)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


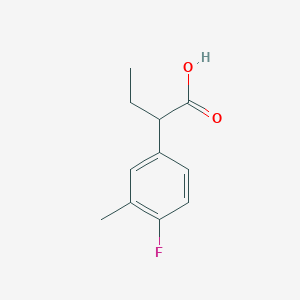
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
![cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15243525.png)
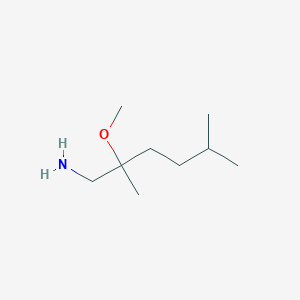
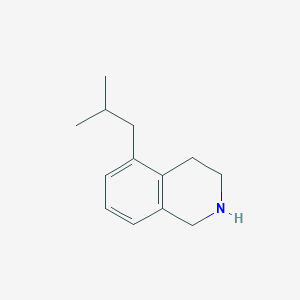
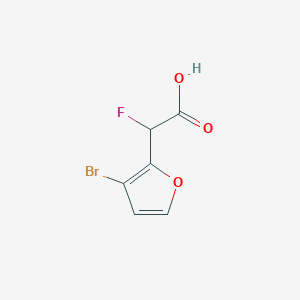
amine](/img/structure/B15243551.png)
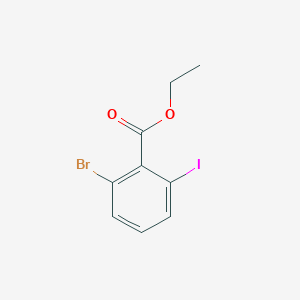
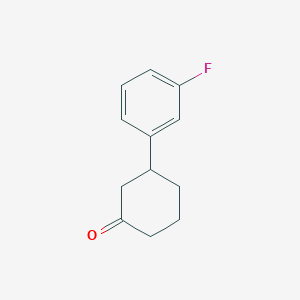
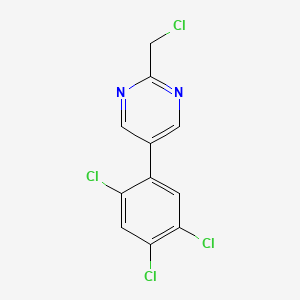
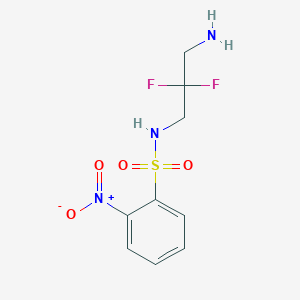
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
